molecular formula C25H29N3O3 B13447306 cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid

cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid

Cat. No.: B13447306
M. Wt: 419.5 g/mol
InChI Key: JRZJZOSWCNBQFS-NYYVNYEXSA-N
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Description

cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclobutane ring, an oxadiazole moiety, and an isobutylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.

    Introduction of the isobutylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the cyclobutane ring: This can be accomplished through a [2+2] cycloaddition reaction.

    Coupling of the cyclobutane ring with the oxadiazole moiety: This step may involve a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    cis-1,2-dibromocyclopentane: A stereoisomer with a similar cycloalkane structure.

    cis-1,2-dimethylcyclohexane: Another stereoisomer with a cyclohexane ring.

Uniqueness

The uniqueness of cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid lies in its combination of structural features, including the oxadiazole ring and the isobutylphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

3-[[(1R)-1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]amino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C25H29N3O3/c1-15(2)12-17-4-6-20(7-5-17)24-27-23(28-31-24)19-10-8-18(9-11-19)16(3)26-22-13-21(14-22)25(29)30/h4-11,15-16,21-22,26H,12-14H2,1-3H3,(H,29,30)/t16-,21?,22?/m1/s1

InChI Key

JRZJZOSWCNBQFS-NYYVNYEXSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)CC(C)C)NC4CC(C4)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(C)NC4CC(C4)C(=O)O

Origin of Product

United States

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